molecular formula C9H9BrOS B13914333 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine

Cat. No.: B13914333
M. Wt: 245.14 g/mol
InChI Key: SEYZDLJVLDLDIT-UHFFFAOYSA-N
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Description

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is a chemical compound with the molecular formula C9H9BrOS It belongs to the class of benzoxathiepines, which are heterocyclic compounds containing a benzene ring fused to an oxathiepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromoaniline with sulfur and an oxidizing agent to form the oxathiepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine is unique due to its specific bromine substituent and the oxathiepine ring system.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

8-bromo-3,5-dihydro-2H-4,1-benzoxathiepine

InChI

InChI=1S/C9H9BrOS/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5H,3-4,6H2

InChI Key

SEYZDLJVLDLDIT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(CO1)C=CC(=C2)Br

Origin of Product

United States

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